
Amonafide
Descripción general
Descripción
Amonafide es un agente quimioterapéutico que pertenece a la familia de las naftalimidas. Es conocido por su potencial como inhibidor de la topoisomerasa II e intercalador de ADN, lo que lo convierte en un candidato prometedor para el tratamiento del cáncer . This compound se ha estudiado ampliamente por su eficacia en el tratamiento de varios tipos de cáncer, incluida la leucemia mieloide aguda y los tumores sólidos .
Métodos De Preparación
Amonafide puede sintetizarse a través de varias rutas sintéticas. Un método común implica la reacción del anhídrido 5-nitro-1,8-naftalénico con 2-(dimetilamino)etilamina para formar el intermedio 5-nitro-2-(2-(dimetilamino)etil)-1,8-naftalimida. Este intermedio luego se reduce a 5-amino-2-(2-(dimetilamino)etil)-1,8-naftalimida, que es el producto final, this compound . Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para mejorar el rendimiento y la pureza, como controlar la temperatura, la presión y el tiempo de reacción .
Análisis De Reacciones Químicas
Amonafide experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar varios metabolitos, que pueden tener diferentes actividades biológicas.
Reducción: El grupo nitro en el intermedio puede reducirse a un grupo amino para formar el producto final.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes reductores como hidracina o hidrato de hidracina para el paso de reducción . Los principales productos formados a partir de estas reacciones son el compuesto this compound final y sus diversos derivados.
Aplicaciones Científicas De Investigación
Cancer Treatment
Amonafide has been investigated in clinical trials for its effectiveness against various cancers:
- Breast Cancer : Clinical studies have shown that this compound can be effective in treating advanced breast cancer. It has demonstrated antitumor activity in patients with refractory solid tumors .
- Prostate Cancer : this compound has been noted for its potential benefits in prostate cancer treatment, providing pain relief and improvement in bone scans for patients .
- Acute Myeloid Leukemia (AML) : The compound has also been explored for its efficacy in treating AML, showcasing promising results in early-phase clinical trials .
Pharmacokinetics and Toxicity
This compound's pharmacokinetic profile indicates that it is administered via intravenous infusion, with plasma concentrations declining biexponentially. The drug exhibits a terminal half-life of approximately 5.5 hours, with significant variability in metabolism among individuals .
Toxicity Profile :
- Common side effects include granulocytopenia, leukopenia, nausea, and vomiting.
- Dose-limiting toxicities have been observed at higher doses (≥690 mg/m²), necessitating careful monitoring during treatment .
Notable Clinical Trials
Study | Population | Findings |
---|---|---|
Phase I Trial (Andersson et al., 1987) | 38 patients with refractory solid tumors | Demonstrated antitumor activity; dose-limiting granulocytopenia observed. Recommended dose for Phase II trials was established at 918 mg/m². |
Phase I Study (Legha et al., 1987) | Patients with various malignancies | Indicated potential efficacy in solid tumors; some patients achieved significant tumor response. |
Efficacy in Melanoma
Recent studies have highlighted the role of this compound in inhibiting epithelial-mesenchymal transition (EMT) in melanoma cells, suggesting its potential to reduce metastatic progression. The compound was shown to significantly decrease cell proliferation and invasion capabilities while promoting apoptosis .
Mecanismo De Acción
Amonafide ejerce sus efectos intercalándose en el ADN e inhibiendo la actividad de la topoisomerasa II. Esta enzima es crucial para la replicación y transcripción del ADN, y su inhibición conduce al daño del ADN y la muerte celular. This compound se dirige específicamente al ciclo catalítico de la topoisomerasa II, actuando como un veneno que estabiliza el complejo enzima-ADN y evita la religación de las hebras de ADN .
Comparación Con Compuestos Similares
Amonafide es único entre los compuestos de naftalimida debido a su estructura específica y mecanismo de acción. Los compuestos similares incluyen:
Mitonafide: Otra naftalimida con propiedades intercalantes de ADN similares pero farmacocinética diferente.
Numonafides: Derivados de this compound que se han modificado para reducir la toxicidad mientras se conserva la actividad anticancerígena.
UNBS3157: Un derivado de this compound diseñado para mejorar la eficiencia antitumoral y reducir la toxicidad.
Estos compuestos comparten mecanismos de acción similares pero difieren en sus perfiles farmacológicos y posibles efectos secundarios.
Actividad Biológica
Amonafide, a naphthalimide derivative, is primarily recognized for its role as an antineoplastic agent. It functions as a DNA intercalator and an inhibitor of topoisomerase II , which are critical mechanisms in its anticancer activity. This article explores the biological activity of this compound, supported by clinical data, case studies, and research findings.
This compound exerts its anticancer effects through two main mechanisms:
- DNA Intercalation : this compound inserts itself between DNA base pairs, disrupting the normal structure and function of DNA.
- Topoisomerase II Inhibition : By inhibiting topoisomerase II, this compound prevents the enzyme from relieving torsional strain during DNA replication and transcription, leading to apoptosis in cancer cells .
Acute Myeloid Leukemia (AML)
This compound has shown promising results in treating secondary acute myeloid leukemia (S-AML). In a Phase II clinical trial, it demonstrated a complete remission (CR) rate of 45% when combined with cytarabine. The drug's ability to bypass multidrug resistance (MDR) mechanisms is significant, as it is not a substrate for common drug efflux proteins like P-glycoprotein (Pgp) and multidrug resistance protein-1 (MRP-1) .
Study | CR Rate | Combination Therapy | Phase |
---|---|---|---|
Erba et al. | 45% | Cytarabine | II |
Breast Cancer
In studies involving previously untreated breast cancer patients, this compound was administered at a dosage of 300 mg/m²/day IV for 5 days , repeated every 21 days. The response rate was approximately 18% , with notable hematological toxicity correlating with better responses. Specifically, patients experiencing grade 3/4 leukopenia had a response rate of 35.7% , while those with thrombocytopenia had a response rate of 50% .
Parameter | Response Rate (%) |
---|---|
Overall Response | 18 |
Grade 3/4 Leukopenia | 35.7 |
Grade 3/4 Thrombocytopenia | 50 |
Toxicity Profile
The primary toxicities associated with this compound include:
- Hematological Toxicity : Commonly observed as leukopenia and thrombocytopenia.
- Other Adverse Effects : Nausea, vomiting, chest pain, and local irritation at the injection site have also been reported .
Case Studies
A notable case study involved a patient with AML treated under a clinical protocol that included this compound. The patient exhibited significant improvements in blood counts and clearance of peripheral blood blasts after treatment. This case illustrates the potential benefits of genomic testing in tailoring treatment strategies for AML patients .
Research Findings
Recent studies have explored the efficacy of this compound in various cancer models:
- A study demonstrated that this compound caused G2 arrest in AGS gastric cancer cells through DNA damage mechanisms .
- Another investigation highlighted that methoxyethylamino-numonafide (MEAN), a derivative of this compound, exhibited reduced toxicity while maintaining efficacy against cancer cell lines .
Propiedades
IUPAC Name |
5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPALIKSFLSVKIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219562 | |
Record name | Amonafide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
H <1 (mg/mL), pH 4 acetate buffer ~10 (mg/mL), pH 9 carbonate buffer < 1 (mg/mL), 0.1 N HC1 ~20 (mg/mL), 0.1 N NaOH < 1 (mg/mL), 10% Ethanol < 1 (mg/mL), 95% Ethanol 5 - 7 (mg/mL), 95% Methanol 5 - 7 (mg/mL) | |
Record name | AMONAFIDE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/308847%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Mechanism of Action |
Amonafide is a DNA intercalating agent and inhibitor of topoisomerase II that has been extensively studied in patients with malignant solid tumors. Amonafide has also been studied in patients with AML. | |
Record name | Amonafide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05022 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
69408-81-7 | |
Record name | Amonafide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69408-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amonafide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069408817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amonafide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05022 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amonafide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308847 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Amonafide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMONAFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q8D39N37L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.